![molecular formula C13H21NO4 B2558443 2-(3-((tert-ブトキシカルボニル)アミノ)ビシクロ[1.1.1]ペンタン-1-イル)酢酸メチル CAS No. 1995848-08-2](/img/structure/B2558443.png)
2-(3-((tert-ブトキシカルボニル)アミノ)ビシクロ[1.1.1]ペンタン-1-イル)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol This compound is known for its unique bicyclo[111]pentane structure, which imparts distinct chemical and physical properties
科学的研究の応用
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research :
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.
Material science: Its rigid bicyclo[1.1.1]pentane core is used in the design of novel materials with enhanced mechanical properties.
Biological studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate typically involves the following steps :
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of reactions starting from simple precursors. The bicyclo[1.1.1]pentane core is often synthesized via [1.1.1]propellane intermediates.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate undergoes various chemical reactions, including:
Substitution reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the alcohol can be oxidized back to the ester or further to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used for hydrolysis reactions.
Major Products
Free amine: Obtained after Boc deprotection.
Alcohol: Obtained after ester reduction.
Carboxylic acid: Obtained after ester hydrolysis or alcohol oxidation.
作用機序
The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate depends on its specific application . In medicinal chemistry, for example, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with biological targets in a specific manner, enhancing binding affinity and selectivity. The Boc-protected amino group can be modified to introduce various functional groups, further tuning the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- 2-(3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic acid
Uniqueness
Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This substitution pattern imparts distinct chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications. Its rigid structure and the presence of the Boc-protected amino group allow for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
特性
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-12(7-13,8-13)5-9(15)17-4/h5-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBWYZBSWSEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
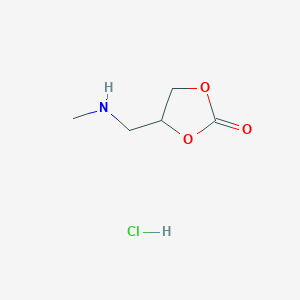
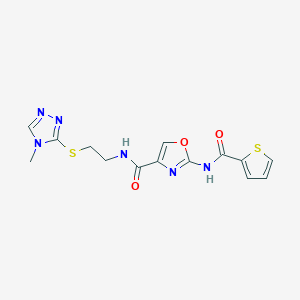
![N-(butan-2-yl)-3-(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2558363.png)
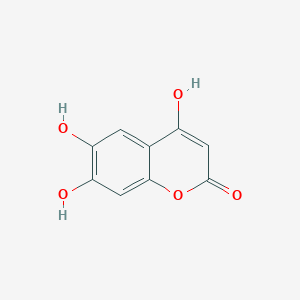
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2558366.png)
![N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2558367.png)
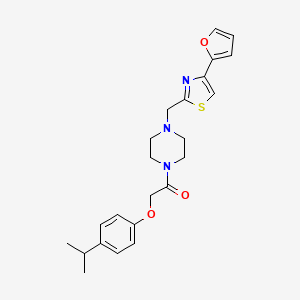
![2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2558370.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
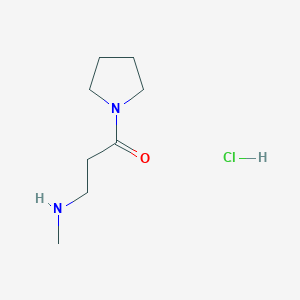
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)
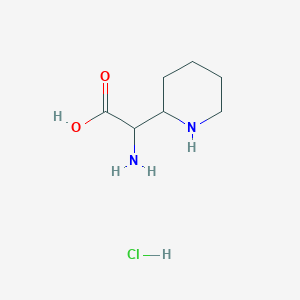
![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)
